molecular formula C11H9ClO2 B1361243 Ethyl 3-(4-chlorophenyl)propiolate CAS No. 20026-96-4

Ethyl 3-(4-chlorophenyl)propiolate

Cat. No.: B1361243
CAS No.: 20026-96-4
M. Wt: 208.64 g/mol
InChI Key: PSAMQLWFJMRMOG-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)propiolate is an organic compound with the molecular formula C11H9ClO2 It is an ester derived from 3-(4-chlorophenyl)propiolic acid and ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-chlorophenyl)propiolate can be synthesized through the esterification of 3-(4-chlorophenyl)propiolic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the acid and ethanol mixture, followed by purification through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorophenyl)propiolate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Addition Reactions: The triple bond in the propiolate moiety can participate in addition reactions with electrophiles.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Addition Reactions: Electrophiles like bromine or hydrogen halides in the presence of catalysts.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Substitution Reactions: Products with various substituents replacing the chlorine atom.

    Addition Reactions: Dihalogenated or hydrohalogenated derivatives.

    Reduction Reactions: this compound alcohol.

Scientific Research Applications

Ethyl 3-(4-chlorophenyl)propiolate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chlorophenyl)propiolate involves its reactivity towards various chemical reagents. The propiolate moiety’s triple bond and the ester group’s electrophilic carbonyl carbon are key sites for chemical interactions. These interactions can lead to the formation of new bonds and the transformation of the compound into different derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-bromophenyl)propiolate
  • Ethyl 3-(4-fluorophenyl)propiolate
  • Ethyl 3-(4-methylphenyl)propiolate

Uniqueness

Ethyl 3-(4-chlorophenyl)propiolate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom can participate in specific substitution reactions, making this compound valuable for targeted synthetic applications.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAMQLWFJMRMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348882
Record name Ethyl 3-(4-chlorophenyl)propiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20026-96-4
Record name Ethyl 3-(4-chlorophenyl)propiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-chloro-4-iodobenzene (120.4 g, 0.50 mol) and cesium carbonate (352.8 g, 1.0 mol) in tetrahydrofuran (1.275 L) was evaporated and flushed with argon. Then cuprous iodide (3.81 g, 20.0 mmol) and bis(triphenylphosphine)palladium(II) chloride (7.02 g, 10.0 mmol) were added and then ethyl propiolate (100 g, 1.01 mol) was added dropwise over a period of 20 min. The resulting dark brown suspension was stirred for 41 h at 35° C., then filtrated over Hyflo® and washed with THF (5 L). The solution was concentrated and treated with toluene/heptane 1:2 (1.5 L) and stirred for 1 h at 45° C. under reduced pressure (250 mbar). The resulting suspension was filtered and the residue was washed with further toluene/heptane 1:2 (1.5 L). The solid was dried affording 181.64 g (MS m/e: 209.0/211.2 [M+H]+) of a dark brown oil as crude product which was used without further purification.
Quantity
120.4 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
352.8 g
Type
reactant
Reaction Step One
Quantity
1.275 L
Type
solvent
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
3.81 g
Type
reactant
Reaction Step Two
Quantity
7.02 g
Type
catalyst
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under argon atmosphere, a four neck flask was charged with 1-chloro-4-iodo-benzene (130.0 g, 0.55 mol), bis(triphenylphosphine) palladium(II) chloride (7.57 g, 10.8 mmol, 2 mol %), copper(I) iodide (4.19 g, 22.0 mmol, 4 mol %) and dry THF (1.4 l). At r.t., cesium carbonate (355.3 g, 1.09 mol, 2 eq.) was added over 5 min. Afterwards propynoic acid ethyl ester (111.3 ml, 1.09 mol, 2 eq.) was added, and the reaction mixture was stirred overnight at 35° C. An additional portion of propynoic acid ethyl ester (11.1 ml, 0.11 mol, 0.2 eq.) was added, and the reaction was stirred for another 3 h at 35° C. The reaction mixture was evaporated to dryness, and the residue was taken up in toluene (0.5 l) and heptane (1 l). The resulting suspension was stirred at 40° C. for 1 h and filtered over celite. The filtrate was concentrated, and the product purified by silica gel filtration (toluene/heptane 1:2) to yield 72.6 g (61%) of Va as a light yellow solid.
Quantity
130 g
Type
reactant
Reaction Step One
Name
bis(triphenylphosphine) palladium(II) chloride
Quantity
7.57 g
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
4.19 g
Type
catalyst
Reaction Step One
Name
Quantity
1.4 L
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
355.3 g
Type
reactant
Reaction Step Two
Quantity
111.3 mL
Type
reactant
Reaction Step Three
Quantity
11.1 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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